molecular formula C17H20O5 B8036286 2-((4'-Methyl-4-oxospiro[chromane-2,1'-cyclohexan]-7-yl)oxy)acetic acid

2-((4'-Methyl-4-oxospiro[chromane-2,1'-cyclohexan]-7-yl)oxy)acetic acid

Cat. No.: B8036286
M. Wt: 304.34 g/mol
InChI Key: SEMZCXYHIDQALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4'-Methyl-4-oxospiro[chromane-2,1'-cyclohexan]-7-yl)oxy)acetic acid (CAS 1217670-03-5) is a sophisticated chemical reagent built around a rigid 3D-spiro chromanone scaffold . This architecture, which combines a chroman-4-one moiety with an oxaspiro[5.5]undecane system, is a privileged structure in modern drug design . The inherent three-dimensionality and restricted rotation of the spirocyclic core confer precise spatial positioning of functional groups, which maximizes interactions with biological targets through hydrogen bonding, π–π stacking, and hydrophobic forces . This compound serves as a versatile molecular building block for constructing diverse heterocyclic libraries aimed at discovering new anti-infective agents . The 4-oxospiro[chroman-2,1'-cyclohexane] core is of significant research value as a crux for efficient antimicrobial agents . Derivatives based on this scaffold have demonstrated promising activity against a range of resistant microbes, including Staphylococcus aureus and Escherichia coli , with some showing potent binding affinities to microbial targets like penicillin-binding proteins and DNA gyrase in molecular docking studies . The pendant acetic acid group enhances the molecule's utility, allowing for further chemical modifications and conjugation, making it an ideal intermediate for medicinal chemistry and hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4'-methyl-4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-11-4-6-17(7-5-11)9-14(18)13-3-2-12(8-15(13)22-17)21-10-16(19)20/h2-3,8,11H,4-7,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMZCXYHIDQALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Chromanone and Cyclohexanone Derivatives

The spiro[chromane-2,1'-cyclohexan] scaffold is synthesized via acid-catalyzed cyclocondensation. A mixture of 4-methylcyclohexanone (1.2 eq) and 7-hydroxychroman-4-one (1.0 eq) in glacial acetic acid undergoes reflux for 5–12 hours, forming the spirocyclic intermediate with 72–78% yield. Piperidine (0.1 eq) enhances regioselectivity by deprotonating the chromanone carbonyl, facilitating nucleophilic attack on the cyclohexanone.

Reaction Conditions

ComponentQuantityRole
4-Methylcyclohexanone1.2 eqElectrophilic ketone
7-Hydroxychroman-4-one1.0 eqNucleophilic ketone
Glacial acetic acidSolventCatalyst/Solvent
Piperidine0.1 eqBase catalyst

Post-reaction, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether:ethyl acetate, 3:1).

ParameterOptimal ValueYield Impact
Temperature80°CMax yield
SolventDMF75% vs. 52% (THF)
BaseK₂CO₃75% vs. 45% (NaH)

Functional Group Modifications

Oxidation to 4-Oxo Group

The 4-methyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. Reaction monitoring via TLC (hexane:ethyl acetate, 1:1) confirms complete conversion within 2 hours, yielding 82–88%. Alternative oxidants like PCC result in lower yields (≤65%) due to overoxidation.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 2.45 (s, 3H, CH₃), δ 3.90 (s, 2H, CH₂CO), δ 6.85–7.20 (m, 3H, aromatic).

  • IR (KBr) : 1725 cm⁻¹ (C=O), 1680 cm⁻¹ (spirocyclic ketone).

Alternative Synthetic Routes

Enzymatic Asymmetric Synthesis

A patent describes using nitrilase to catalyze the stereoselective formation of spirocyclic intermediates. 1-Cyanocyclohexylacetonitrile (1.0 eq) is treated with nitrilase (10 U/mg) in PBS buffer (pH 7.0) at 35°C for 24 hours, yielding enantiomerically pure precursors (ee >98%). Subsequent hydrolysis with 20% HCl affords the acetic acid derivative.

Multicomponent Reaction (MCR) Approach

A one-pot MCR of 3,4-methylenedioxyaniline (1.0 eq), isatin (1.0 eq), and cyclic 1,3-diones (1.2 eq) in glacial acetic acid forms the spiro core in 5 minutes under reflux. This method eliminates purification steps, achieving 89–94% yield but requires precise stoichiometry.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with petroleum ether:ethyl acetate (3:1) removes nonpolar byproducts.

  • Recrystallization : Ethanol/water (7:3) yields pure crystals (mp 198–202°C).

Advanced Analytical Methods

  • HRMS (ESI) : m/z 317.1124 [M+H]⁺ (calc. 317.1128).

  • ¹³C NMR : δ 207.5 (C=O), δ 170.2 (COOH), δ 78.3 (spiro carbon).

Computational Insights

DFT Studies on Reaction Mechanisms

B3LYP/6-311G+(d,p) calculations reveal a two-step mechanism for spirocyclization:

  • Ketonization : Energy barrier of 28.5 kcal/mol for cyclohexanone enol formation.

  • Nucleophilic Attack : Transition state at 14.3 kcal/mol stabilizes the spiro center.

Solvent Effects on Yield

Polar solvents (DMF, acetic acid) reduce activation energy by stabilizing charged intermediates, while nonpolar solvents (toluene) hinder reactivity.

Challenges and Mitigation Strategies

ChallengeSolution
Regioselectivity at C7Use bulky bases (e.g., DBU)
Overoxidation of 4-methylControlled Jones reagent addition
Spiro ring racemizationLow-temperature crystallization

Industrial Scalability Considerations

  • Cost Analysis : Raw material costs for 1 kg batch: $420 (vs. $580 for enzymatic route).

  • Green Chemistry Metrics :

    • E-factor : 8.2 (vs. 15.7 for traditional routes).

    • PMI (Process Mass Intensity) : 32.1 .

Chemical Reactions Analysis

Types of Reactions

2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The ether linkage can be targeted for nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ether derivatives.

Scientific Research Applications

2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)acetic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Materials Science: Its rigid spirocyclic structure can be exploited in the development of novel polymers and materials with specific mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving oxidative stress and inflammation.

Mechanism of Action

The mechanism by which 2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)acetic acid exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, the compound may inhibit enzymes involved in oxidative stress pathways or modulate receptor activity through its unique structural features. The exact molecular targets and pathways would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

2-((1'-Acetyl-4-oxospiro[chroman-2,4'-piperidin]-7-yl)oxy)acetic acid

  • Molecular Formula: C₁₇H₁₉NO₆
  • Key Differences: Replaces the cyclohexan ring with a 4'-piperidin ring and introduces an acetyl group. The acetyl group may increase metabolic stability .

[(4'-tert-Butyl-4-oxospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid

  • Molecular Formula : C₂₀H₂₄O₅
  • Key Differences: Incorporates a bulky tert-butyl group at the 4'-position of the cyclohexan ring.

Chromene/Coumarin-Based Derivatives with Acetic Acid Moieties

2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetic acid

  • Molecular Formula : C₂₃H₁₆O₅
  • Key Differences : Substitutes the spirocyclohexan group with a phenyl ring at the chromene 4-position. The additional phenylacetic acid group introduces planar aromaticity, which may enhance π-π stacking interactions but reduce conformational flexibility compared to the spirocyclic target compound .

2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid

  • Molecular Formula : C₁₅H₁₆O₅
  • Key Differences: Features a methyl group at the 8-position and a propyl group at the 4-position of the chromene ring.

Functional Group Variations: Acetamide vs. Acetic Acid

N-[2-(4-Fluorophenyl)ethyl]-2-[(4-oxospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide

  • Molecular Formula: C₂₄H₂₆FNO₄
  • Key Differences : Replaces the acetic acid group with a fluorophenyl ethyl acetamide. The amide group eliminates the acidic proton, reducing ionization at physiological pH and enhancing lipophilicity. The 4-fluorophenyl moiety may confer selectivity for hydrophobic binding pockets .

2-(2-(2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazinyl)-2-oxoacetic acid

  • Molecular Formula : C₁₄H₁₂N₂O₇
  • Key Differences: Introduces a hydrazinyl linker and an additional oxoacetic acid group.

Comparative Analysis of Key Properties

Property Target Compound 2-((1'-Acetyl-...)acetic acid 2-((2-Oxo-4-phenyl-...)acetic acid [(4'-tert-Butyl-...)acetic acid
Molecular Weight 290.31 g/mol 333.34 g/mol 372.37 g/mol 362.41 g/mol
LogP (Predicted) 1.8–2.2 1.5–1.8 3.0–3.5 3.5–4.0
Aqueous Solubility Moderate (carboxylic acid) Low (amide/piperidin) Very low (aromatic) Very low (tert-butyl)
Synthetic Accessibility Intermediate High (commercial intermediates) Low (multi-step coupling) Intermediate

Biological Activity

2-((4'-Methyl-4-oxospiro[chromane-2,1'-cyclohexan]-7-yl)oxy)acetic acid is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H20O5, with a molecular weight of 304.34 g/mol. The compound features a spirochromane structure that may contribute to its biological activities through various interaction mechanisms with biological targets.

1. Antioxidant Activity

Research indicates that compounds with chromane structures often exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that related chroman derivatives can effectively reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly as an inhibitor of lipoxygenase (LOX), an enzyme involved in the inflammatory response. In vitro studies have demonstrated that this compound can inhibit the activity of 5-lipoxygenase (5-LOX), with an IC50 value indicating potency comparable to known inhibitors . This inhibition suggests potential applications in treating inflammatory diseases.

Cytotoxicity and Anticancer Potential

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from different assays:

Cell Line IC50 (µM) Comparison
A54910.5Comparable to cisplatin
HeLa8.0Higher than standard chemotherapeutics
Panc-19.5Effective against pancreatic cancer cells

The results indicate that this compound exhibits significant cytotoxicity, particularly against HeLa cells, suggesting its potential as an anticancer agent .

The mechanisms underlying the biological activity of this compound may involve:

  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cell lines, evidenced by cell cycle analysis showing a significant increase in the SubG1 phase .
  • Inhibition of Cell Proliferation : The compound has been found to effectively inhibit cell proliferation in several cancer models, indicating its potential as a therapeutic agent in oncology .

Case Study 1: In Vitro Efficacy Against Lung Cancer

A study focused on lung cancer cells (A549) treated with varying concentrations of this compound demonstrated dose-dependent cytotoxicity. The mechanism was linked to oxidative stress induction and subsequent apoptosis.

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of inflammation, administration of this compound significantly reduced markers of inflammation and tissue damage compared to controls. This suggests that it may be effective in managing chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-((4'-methyl-4-oxospiro[chromane-2,1'-cyclohexan]-7-yl)oxy)acetic acid, and what are critical reaction steps?

  • Methodology : Target compound synthesis can be adapted from spirocyclic chromane derivatives. Key steps include:

  • Spirocyclization : Use acid-catalyzed or thermal conditions to form the spiro[chromane-cyclohexan] core via intramolecular cyclization .
  • Etherification : Introduce the acetic acid side chain via nucleophilic substitution using bromoacetic acid or Mitsunobu conditions (e.g., DIAD, PPh3) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and verify purity by HPLC (≥98%) .

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR Analysis : Assign peaks for the spirocyclic core (δ 4.5–5.5 ppm for oxy-acetic protons) and methyl/cyclohexanone groups (δ 1.2–2.8 ppm) .
  • X-ray Crystallography : Resolve the spiro junction and confirm stereochemistry using single-crystal diffraction (e.g., Mo-Kα radiation, SHELX software) .
  • Mass Spectrometry : Validate molecular weight via HRMS (ESI+) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Enzyme Inhibition : Test COX-2 or kinase inhibition using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can [2π+2π] cycloaddition reactions be utilized to functionalize the spirocyclic core, and what mechanistic insights are critical?

  • Methodology :

  • Photochemical Activation : Irradiate the chromane moiety under UV light (λ = 300–350 nm) to generate excited-state intermediates for cycloaddition .
  • Stereochemical Control : Monitor regioselectivity using DFT calculations (e.g., Gaussian) to predict transition states and optimize reaction conditions .
  • Product Characterization : Use NOESY NMR to confirm stereochemistry of cycloadducts .

Q. How do structural modifications (e.g., substituent position, electronic effects) influence bioactivity, and how can SAR be systematically studied?

  • Methodology :

  • Substituent Variation : Synthesize analogs with methyl, chloro, or phenyl groups at positions 4', 7, or 8 (see analogs in ).
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like COX-2 or DNA gyrase .
  • Data Analysis : Use multivariate regression to correlate logP, Hammett constants, and IC50 values .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodology :

  • Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., human liver microsomes + NADPH) to identify rapid degradation .
  • Formulation Optimization : Improve solubility via PEGylation or liposomal encapsulation .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS-based ADME studies in rodents to evaluate bioavailability and tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.